molecular formula C5H8N2 B14397018 (2R,3R)-1,3-dimethylaziridine-2-carbonitrile CAS No. 88286-02-6

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile

Cat. No.: B14397018
CAS No.: 88286-02-6
M. Wt: 96.13 g/mol
InChI Key: BWPRCKWHNVBHKQ-GXFGBBIGSA-N
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Description

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain. The compound’s chirality and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a chiral amine with a suitable electrophile to form the aziridine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the resolution of enantiomers may be necessary to obtain the desired chiral form .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of different products.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition: The strained aziridine ring can participate in cycloaddition reactions with various dienes and alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of amines, while oxidation can yield nitriles or other oxidized derivatives .

Scientific Research Applications

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R)-1,3-dimethylaziridine-2-carbonitrile involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity can be harnessed in different pathways, including enzyme inhibition and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile is unique due to its combination of a strained aziridine ring and a nitrile group. This combination provides a distinct reactivity profile, making it valuable in various chemical transformations and applications.

Properties

CAS No.

88286-02-6

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

(2R,3R)-1,3-dimethylaziridine-2-carbonitrile

InChI

InChI=1S/C5H8N2/c1-4-5(3-6)7(4)2/h4-5H,1-2H3/t4-,5+,7?/m1/s1

InChI Key

BWPRCKWHNVBHKQ-GXFGBBIGSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N1C)C#N

Canonical SMILES

CC1C(N1C)C#N

Origin of Product

United States

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